Scandenolide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Scandenolide is a sesquiterpene lactone primarily isolated from the plant Mikania cordata, which is known for its medicinal properties. This compound exhibits a unique structure characterized by a 15-carbon skeleton, typical of sesquiterpenes, and is recognized for its potential biological activities, including anti-inflammatory and antimicrobial effects. Scandenolide's molecular formula is and it has been identified as a key bioactive component within the Mikania genus, which is prevalent in tropical regions .

Scandenolide has demonstrated significant biological activities, including:

- Anti-inflammatory Activity: It inhibits leukotriene production, which plays a critical role in inflammatory responses .

- Antimicrobial Properties: Studies indicate that scandenolide exhibits antimicrobial effects against various pathogens, contributing to its traditional use in herbal medicine .

- Cytotoxicity: Compared to other compounds in its class, scandenolide shows relatively low cytotoxicity towards mammalian cells, making it a safer alternative for therapeutic applications .

The synthesis of scandenolide can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting scandenolide from the leaves of Mikania cordata using solvents like chloroform or methanol. This process often includes steps such as ultrasonic extraction and chromatography to isolate the compound effectively .

- Chemical Synthesis: Although less common, synthetic routes have been explored using starting materials that mimic the natural precursors found in plants. These methods typically involve multi-step reactions including cyclization and functional group transformations .

Scandenolide has several applications:

- Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, it is considered for use in developing new medications.

- Cosmetics: Its bioactivity makes it a candidate for formulations aimed at reducing inflammation or infection in skin care products.

- Traditional Medicine: Used in various cultures for treating ailments related to inflammation and infections .

Research on scandenolide's interactions with biological systems has revealed its potential as an inhibitor of leukotriene synthesis. This suggests that it may interact with enzymes involved in inflammatory pathways, such as lipoxygenases. Additionally, studies have indicated that scandenolide may modulate cellular signaling pathways, impacting cell proliferation and apoptosis .

Several compounds share structural similarities with scandenolide, particularly within the sesquiterpene lactone class:

| Compound Name | Source Plant | Biological Activity | Unique Features |

|---|---|---|---|

| Mikanolide | Mikania micrantha | Antimicrobial, anti-inflammatory | Exhibits higher cytotoxicity |

| Deoxymikanolide | Mikania micrantha | Antimicrobial | Less potent than scandenolide |

| Dihydroscandenolide | Mikania cordata | Antimicrobial | Structural variation affects activity |

| Miscandenin | Various Mikania spp. | Anti-inflammatory | Known for analgesic properties |

Scandenolide stands out due to its specific anti-inflammatory effects combined with lower cytotoxicity compared to other sesquiterpene lactones. Its unique profile makes it a valuable compound for further research and potential therapeutic applications .

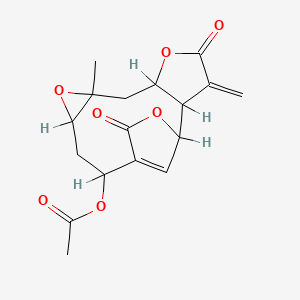

Scandenolide possesses the molecular formula C₁₇H₁₈O₇ with a molecular weight of 334.32 grams per mole [1] [2]. The compound exhibits nine degrees of unsaturation, consistent with its complex tetracyclic structure [3]. High-resolution electrospray ionization mass spectrometry confirms the molecular composition, displaying a sodium adduct ion at m/z 357.2945 [M+Na]⁺, calculated for C₁₇H₁₈O₇Na as 357.3161 [3].

The structural elucidation of scandenolide was accomplished through comprehensive nuclear magnetic resonance spectroscopy analysis, including one-dimensional and two-dimensional techniques [3]. The ¹H nuclear magnetic resonance spectrum recorded at 400 megahertz in dimethyl sulfoxide reveals characteristic signals that confirm the guaianolide skeleton. Key proton signals include the olefinic proton H-5 at δ 7.95 (singlet), H-6 at δ 5.61 (doublet, J=20.0 Hz), and the acetate methyl group at δ 2.15 (singlet) [3].

The ¹³C nuclear magnetic resonance spectrum at 300 megahertz shows distinctive carbon signals that authenticate the presence of three acyl groups. Critical carbon resonances include the acetate carbonyl at δ 169.6, the lactone carbonyl at δ 167.6, and the olefinic carbon C-5 at δ 149.0 [3]. Heteronuclear multiple-bond correlation experiments establish connectivity patterns between carbon and hydrogen atoms across multiple bonds, confirming the tetracyclic framework [3].

The systematic International Union of Pure and Applied Chemistry name for scandenolide is (8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate [1] [2]. The compound can also be designated as 3-ethanoyl-1,10-epoxy-6,8-dihydroxy-11-vinylgermacr-4-ene12,14-di-γ-lactone [3].

Stereochemistry and Conformational Analysis

The stereochemical configuration of scandenolide has been unambiguously determined through nuclear Overhauser effect spectroscopy and single-crystal X-ray diffraction analysis [3]. The absolute configuration is established as 1R, 3S, 6R, 7R, 8S, and 10S, indicating the presence of six chiral centers within the molecular framework [3].

Nuclear Overhauser effect spectroscopy correlations provide critical stereochemical information. The spatial correlations of H-1/H-2β and H-2β/acetate, along with H-2α/H-14 and H-2α/H-3, confirm that the acetate group adopts a β-orientation [3]. The configuration of other chiral carbon atoms established through nuclear Overhauser effect spectroscopy demonstrates excellent agreement with single-crystal X-ray diffraction data [3].

The conformational analysis reveals a rigid tetracyclic structure characterized by multiple ring systems that restrict molecular flexibility. The compound adopts a specific three-dimensional arrangement that is stabilized by intramolecular interactions and the inherent geometry of the fused ring system [3]. The epoxide bridge between carbons 1 and 10 contributes significantly to the overall molecular rigidity and stereochemical definition [3].

Correlation spectroscopy experiments establish connectivity patterns through scalar coupling interactions between adjacent protons. The correlations observed include H-1 through H-2 to H-3, and H-5 through H-6, H-7, H-8, and H-9 to H-10, confirming two distinct structural fragments within the molecule [3].

Physical Properties and Stability Characteristics

Scandenolide manifests as colorless needle crystals with a melting point range of 160-165°C [3]. The compound exhibits positive optical rotation with [α] +43.2 (c 0.5, chloroform), indicating the predominance of one enantiomeric form [3]. Ultraviolet-visible spectroscopy in chloroform reveals absorption maxima at 262 and 273 nanometers, characteristic of the conjugated lactone system [3].

The infrared spectrum displays characteristic absorption bands that confirm key functional groups. Notable peaks include broad hydroxyl stretching at 3435 cm⁻¹, carbon-hydrogen stretching vibrations at 2924 and 2853 cm⁻¹, and the distinctive lactone carbonyl stretch at 1770 cm⁻¹ [3]. Additional bands at 1659, 1369, 1284, 1239, and 685 cm⁻¹ correspond to various vibrational modes within the complex molecular structure [3].

Solubility characteristics indicate that scandenolide dissolves readily in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [2]. The compound demonstrates limited water solubility, consistent with its lipophilic nature as a sesquiterpene lactone [2].

Stability studies demonstrate that scandenolide requires careful storage conditions to maintain chemical integrity. Optimal storage temperature ranges from 2-8°C under sealed conditions, with protection from moisture and light [4]. Stock solutions prepared in appropriate solvents maintain stability for one month at -20°C or six months at -80°C [4]. The predicted density is 1.38±0.1 grams per cubic centimeter, while the predicted boiling point is 584.4±50.0°C [5].

Crystallographic Data Analysis

Single-crystal X-ray diffraction analysis provides definitive structural confirmation for scandenolide [3]. The compound crystallizes in the monoclinic crystal system with space group P2₁ [3]. Unit cell dimensions are a = 6.2575(8) Å, b = 9.4695(8) Å, and c = 13.3357(12) Å, with angles α = 90.00°, β = 91.897(10)°, and γ = 90.00° [3].

The unit cell volume measures 789.78(13) Ų with Z = 2, indicating two molecules per unit cell [3]. The calculated density is 1.406 milligrams per cubic millimeter, which correlates well with the experimentally observed value [3]. Crystal specimens used for analysis measured 0.3 × 0.2 × 0.1 millimeters [3].

Data collection was performed at 100.01(10) Kelvin using a SuperNova diffractometer with copper Kα radiation [3]. The structure was solved using the Superflip program employing charge flipping methodology and refined using least squares minimization [3]. A total of 2749 reflections were measured within the range 7.48≤2Θ≤50.02, with 2019 unique reflections (Rint = 0.0384) used in calculations [3].

The final refinement statistics demonstrate high-quality structural determination. The R₁ value is 0.0526 for reflections with I > 2σ(I), while the weighted R₂ value is 0.1384 [3]. Non-hydrogen atoms were positioned geometrically using the ride-on method, while hydrogen atoms bonded to oxygen were located through structure factor analysis with isotropic temperature factors [3]. The crystallographic data have been deposited at the Cambridge Crystallographic Data Centre under deposition number CCDC-922241 [3].

Chemical Reactivity and Functional Groups

Scandenolide contains several reactive functional groups that contribute to its biological activity and chemical behavior. The α-methylene-γ-lactone system represents the most significant reactive center, capable of undergoing Michael addition reactions with nucleophilic groups such as cysteine residues in proteins [6]. This reactivity is considered essential for the cytotoxic and antimicrobial activities exhibited by sesquiterpene lactones [6].

The acetate ester functionality at position 3 provides a site for hydrolytic reactions under appropriate conditions [3]. This ester group can be cleaved by esterases or under basic conditions, potentially modifying the biological activity profile of the compound [3]. The presence of the acetate moiety distinguishes scandenolide from related compounds such as deoxymikanolide, which lacks this substituent [3].

The epoxide bridge between carbons 1 and 10 represents another reactive site that can undergo ring-opening reactions with nucleophiles [3]. This structural feature contributes to the overall electrophilic character of the molecule and may participate in biological interactions [3]. The stereochemistry of this epoxide is critical for biological recognition and activity [3].

Infrared spectroscopy confirms the presence of carbonyl groups characteristic of both the lactone and acetate functionalities. The lactone carbonyl absorption at 1770 cm⁻¹ indicates the five-membered γ-lactone ring, while additional carbonyl absorptions confirm the acetate ester [3]. The molecular framework also contains multiple carbon-carbon double bonds that contribute to the overall conjugated system and ultraviolet absorption characteristics [3].

Structural Relationship to Other Sesquiterpene Lactones

Scandenolide belongs to the guaianolide subfamily of sesquiterpene lactones, which are characterized by a distinctive 5/7-bicyclic carbon skeleton derived from germacrane precursors [7] [6]. This structural classification places scandenolide within a large family of bioactive natural products predominantly found in the Asteraceae family [7] [8].

The compound shares significant structural similarities with other sesquiterpene lactones isolated from Mikania species, particularly deoxymikanolide and dihydroscandenolide [3] [9]. All three compounds possess the characteristic guaianolide framework but differ in their substitution patterns and degree of saturation [3]. Deoxymikanolide lacks the acetate group present in scandenolide, while dihydroscandenolide contains a saturated lactone ring rather than the α-methylene functionality [3].

Comparison with mikanolide and dihydromikanolide reveals additional structural relationships within this compound family [9]. These related compounds demonstrate varying degrees of biological activity, with structural modifications significantly influencing their antimicrobial and cytotoxic properties [9]. The presence or absence of the α-methylene group appears particularly critical for biological activity, as compounds lacking this feature often exhibit reduced potency [6].

The structural framework of scandenolide can be biosynthetically related to other sesquiterpene lactones through cyclization patterns of the germacrane precursor [7]. The characteristic tetracyclic arrangement with its epoxide bridge and lactone functionalities represents a specific biosynthetic pathway that distinguishes this compound class from other sesquiterpene lactone subfamilies such as eudesmanolides or heliangolides [7] [6].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Dates

2: Li Y, Li J, Li Y, Wang XX, Cao AC. Antimicrobial constituents of the leaves of Mikania micrantha H. B. K. PLoS One. 2013 Oct 2;8(10):e76725. doi: 10.1371/journal.pone.0076725. eCollection 2013. PubMed PMID: 24098556; PubMed Central PMCID: PMC3788719.

3: Ahmed M, Rahman MT, Alimuzzaman M, Shilpi JA. Analgesic sesquiterpene dilactone from Mikania cordata. Fitoterapia. 2001 Dec;72(8):919-21. PubMed PMID: 11731117.

4: Laurella LC, Cerny N, Bivona AE, Sánchez Alberti A, Giberti G, Malchiodi EL, Martino VS, Catalan CA, Alonso MR, Cazorla SI, Sülsen VP. Assessment of sesquiterpene lactones isolated from Mikania plants species for their potential efficacy against Trypanosoma cruzi and Leishmania sp. PLoS Negl Trop Dis. 2017 Sep 25;11(9):e0005929. doi: 10.1371/journal.pntd.0005929. eCollection 2017 Sep. PubMed PMID: 28945741; PubMed Central PMCID: PMC5629014.